MK-571-d6SodiumSalt
Description
Historical Context of MK-571 as a Pharmacological Research Probe
Originally developed by Merck Frosst Canada, Inc., MK-571 (also known as L-660,711) was first described as a potent and selective antagonist of the leukotriene D4 (LTD4) receptor. ncats.iocaymanchem.comcdnsciencepub.com Leukotrienes are inflammatory mediators involved in various physiological and pathological processes, including asthma and allergic reactions. mdpi.com MK-571 was shown to competitively block the binding of LTD4 to its receptor, the CysLT1 receptor, with high affinity. focusbiomolecules.comcaymanchem.comselleckchem.com This action effectively antagonizes the bronchoconstriction induced by cysteinyl leukotrienes (LTC4, LTD4, and LTE4), a key feature of asthma. ncats.iocdnsciencepub.com
Beyond its activity at the CysLT1 receptor, researchers discovered that MK-571 also acts as an inhibitor of the multidrug resistance-associated protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily. scbt.comfocusbiomolecules.commedchemexpress.com MRP1 is a membrane transporter that plays a crucial role in effluxing a wide range of substances from cells, including therapeutic drugs, toxins, and endogenous metabolites. scbt.com This discovery expanded the utility of MK-571 as a research tool, allowing for the investigation of MRP1's role in drug resistance and cellular transport mechanisms. scbt.commdpi.comportico.org For instance, studies have utilized MK-571 to probe the involvement of MRP1 in the resistance of cancer cells to chemotherapy. portico.orgnih.govnih.gov
The dual activity of MK-571 as both a CysLT1 receptor antagonist and an MRP1 inhibitor has made it a versatile probe in various research areas. For example, it has been used to investigate the role of CysLT1 receptors in hepatitis C virus replication and to study the function of MRP1 in glioblastoma multiforme. nih.govnih.govnih.gov
Rationale for Deuteration: Enhancing Research Applications and Analytical Precision
The development of MK-571-d6 Sodium Salt represents a significant advancement for researchers utilizing mass spectrometry-based techniques. clearsynth.comscioninstruments.com Deuteration is the process of replacing hydrogen atoms in a molecule with their stable isotope, deuterium (B1214612). musechem.comunibestpharm.com This substitution results in a compound that is chemically very similar to the original but has a higher molecular weight. scbt.com
The primary rationale for using deuterated compounds like MK-571-d6 Sodium Salt as internal standards in quantitative analysis is to improve accuracy and precision. clearsynth.comscioninstruments.comtexilajournal.comaptochem.com In mass spectrometry, an internal standard is a compound of known concentration that is added to a sample before analysis. scioninstruments.com Because the deuterated standard is nearly identical to the analyte of interest (in this case, MK-571), it behaves similarly during sample preparation, chromatography, and ionization. scioninstruments.comaptochem.com This co-elution and similar behavior help to correct for variations that can occur during the analytical process, such as extraction efficiency and matrix effects, where other components in a complex sample can interfere with the measurement. clearsynth.comscioninstruments.comtexilajournal.com
The key advantage of using a deuterated standard is that it can be easily distinguished from the non-deuterated analyte by the mass spectrometer due to the mass difference. scioninstruments.comaptochem.com This allows for precise quantification of the analyte by comparing its signal intensity to that of the known amount of the internal standard. clearsynth.com This method is widely used in various fields, including pharmaceutical research, bioanalysis, and environmental science, to ensure reliable and robust measurements. clearsynth.comscioninstruments.com
Benefits of Using Deuterated Internal Standards:
| Benefit | Description |
| Improved Accuracy and Precision | Corrects for variability in sample preparation and analysis, leading to more reliable quantitative data. clearsynth.comscioninstruments.comtexilajournal.com |
| Compensation for Matrix Effects | Mitigates the suppressive or enhancing effects of other sample components on the analyte's signal. clearsynth.comscioninstruments.com |
| Enhanced Method Robustness | Leads to more consistent and reproducible results across different experiments and laboratories. texilajournal.com |
| Accurate Quantification | Enables precise determination of analyte concentration by comparing its response to the known concentration of the internal standard. clearsynth.com |
Current Scientific Significance of MK-571-d6 Sodium Salt in Mechanistic and Quantitative Studies
The unique properties of MK-571-d6 Sodium Salt make it a valuable tool in contemporary biomedical research, particularly in studies requiring precise quantification and investigation of specific biological pathways.
In quantitative studies , MK-571-d6 Sodium Salt serves as an ideal internal standard for the accurate measurement of MK-571 in various biological matrices. clearsynth.comscioninstruments.comaptochem.com This is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of MK-571. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development for its ability to provide highly accurate and reliable data. texilajournal.comaptochem.com
In mechanistic studies , the ability to accurately quantify MK-571 allows researchers to correlate its concentration with its biological effects. For example, by using MK-571-d6 Sodium Salt as an internal standard, researchers can precisely determine the concentration of MK-571 required to inhibit MRP1-mediated transport or to antagonize the CysLT1 receptor in cell-based assays or in vivo models. sigmaaldrich.comescholarship.org This precision is essential for elucidating the specific roles of these proteins in various physiological and pathological processes.
Recent research has continued to leverage the properties of MK-571 to explore new areas. For instance, studies have investigated the effect of MK-571 on the efficacy of certain cancer therapies by inhibiting MRP1-mediated drug efflux. nih.govresearchgate.net Others have explored the role of CysLT1 receptors in conditions beyond asthma, such as in viral infections. nih.gov In all these applications, the availability of a deuterated standard like MK-571-d6 Sodium Salt is critical for generating high-quality, reproducible data.
Research Applications of MK-571 and the Role of its Deuterated Form:
| Research Area | Application of MK-571 | Role of MK-571-d6 Sodium Salt |
| Oncology | Investigating the role of MRP1 in multidrug resistance and enhancing the efficacy of chemotherapeutic agents. portico.orgnih.govnih.gov | Enables accurate quantification of MK-571 in preclinical models to correlate drug concentration with therapeutic effect. |
| Virology | Studying the involvement of the CysLT1 receptor in the replication of viruses like Hepatitis C. nih.govnih.gov | Serves as an internal standard for precise measurement of MK-571 in antiviral assays. |
| Immunology & Inflammation | Elucidating the role of cysteinyl leukotrienes and their receptors in inflammatory responses and asthma. caymanchem.comcaymanchem.com | Facilitates pharmacokinetic studies and accurate dose-response relationship determination in animal models of inflammation. |
| Cell Biology | Probing the function of MRP1 in cellular transport and detoxification processes. scbt.commdpi.comsigmaaldrich.com | Provides a reliable tool for quantifying the inhibition of MRP1 activity in various cell-based experiments. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYQOBPAXEYLI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN2NaO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Mk 571 Associated Biological Activities
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Antagonism and Inverse Agonismnih.govrndsystems.comabcam.comnih.gov
MK-571 is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). medchemexpress.comsigmaaldrich.comselleckchem.com It was originally developed for its ability to block the pro-inflammatory actions of cysteinyl leukotrienes (CysLTs), which are lipid mediators involved in inflammatory diseases. nih.govnih.gov Beyond simple antagonism, research has also characterized MK-571 as an inverse agonist at this receptor. rndsystems.comtocris.com
Ligand Binding and Receptor Interaction Dynamics
MK-571 functions as a selective and competitive antagonist at the CysLT1 receptor. abcam.commedchemexpress.comselleckchem.com It demonstrates high-affinity binding to CysLT1R, effectively competing with the endogenous ligand, leukotriene D4 (LTD4). medchemexpress.comsigmaaldrich.comselleckchem.com In radioligand binding assays using isolated human and guinea pig lung membranes, MK-571 exhibited Ki values of 2.1 nM and 0.22 nM, respectively. selleckchem.commedchemexpress.com Its structural conformation allows for effective blockade of the receptor, preventing the binding of CysLTs and subsequent receptor activation. scbt.com
Further studies have revealed that MK-571 also possesses inverse agonist properties. rndsystems.comtocris.comresearchgate.net Inverse agonists are compounds that bind to the same receptor as an agonist but induce an opposite pharmacological response, often by stabilizing the receptor in an inactive conformation and reducing its basal activity. MK-571 has been shown to be a potent CysLT1R inverse agonist with an EC50 value of 1.3 nM. rndsystems.comtocris.com This inverse agonism can lead to a decrease in the basal production of intracellular signaling molecules like inositol (B14025) phosphates (IP3) in cells expressing the receptor. researchgate.net
Table 1: Binding Affinity and Potency of MK-571 at CysLT1R
| Parameter | Species/Tissue | Value | Reference |
|---|---|---|---|
| Ki (vs. [3H]LTD4) | Human Lung Membranes | 2.1 nM | medchemexpress.comselleckchem.commedchemexpress.com |
| Ki (vs. [3H]LTD4) | Guinea Pig Lung Membranes | 0.22 nM | medchemexpress.comselleckchem.commedchemexpress.com |
| EC50 (Inverse Agonism) | Not Specified | 1.3 nM | rndsystems.comtocris.com |
| IC50 (vs. [3H]LTC4) | Human Lung | 32 µM | selleckchem.com |
Intracellular Signaling Pathway Modulation via CysLT1R
The binding of CysLTs to CysLT1R activates several intracellular signaling cascades, which are effectively inhibited by MK-571. nih.govplos.org CysLT1R activation typically leads to a robust increase in intracellular calcium concentration, a process that is completely abolished by MK-571. nih.govplos.org This indicates that MK-571 blocks the Gq protein-coupled pathway associated with CysLT1R, which involves the activation of phospholipase C and subsequent calcium mobilization. nih.gov
Furthermore, CysLTs can activate the mitogen-activated protein (MAP) kinase pathway, leading to the phosphorylation of proteins like Erk and the transcription factor CREB. nih.govplos.org Studies in various cell types, including mast cells and monocytic cells, have demonstrated that MK-571 effectively blocks CysLT-mediated Erk phosphorylation. nih.govplos.org In IL-4-primed monocytic cells, LTD4 stimulation increases the production of the chemokine CCL2, an effect that is dose-dependently inhibited by MK-571, confirming the blockade of this CysLT1R-mediated functional response. aai.org
Differential Modulation of CysLT1R versus CysLT2R Activities
The selectivity of MK-571 for CysLT1R over the other major cysteinyl leukotriene receptor, CysLT2R, is a key feature of its pharmacological profile. sigmaaldrich.com Research consistently shows that while MK-571 is a potent antagonist of CysLT1R, it is largely inactive at CysLT2R. sigmaaldrich.comguidetopharmacology.org For instance, MK-571 effectively blocks the binding of LTD4 to CysLT1R but not LTC4. sigmaaldrich.comselleckchem.com
Functional assays confirm this selectivity. In CHO cells engineered to express either CysLT1R or CysLT2R, MK-571 specifically blocks calcium flux and Erk phosphorylation in the CysLT1R-expressing cells but has no effect in the CysLT2R-expressing cells. plos.orgpnas.org Similarly, in human endothelial cells, which primarily signal through CysLT2R, LTD4-induced calcium mobilization is not inhibited by MK-571. aai.org This high degree of selectivity makes MK-571 a valuable pharmacological tool for differentiating the biological functions of CysLT1R and CysLT2R. plos.org
Multidrug Resistance Protein (MRP/ABCC Transporter) Inhibitionnih.govrndsystems.comsigmaaldrich.com
In addition to its activity at the CysLT1 receptor, MK-571 is widely recognized and used as an inhibitor of certain members of the ATP-binding cassette (ABC) transporter superfamily, specifically the multidrug resistance-associated proteins (MRPs). nih.govrndsystems.comsigmaaldrich.com These transporters function as efflux pumps, actively removing a wide range of substrates, including therapeutic drugs, from cells. tandfonline.com
Inhibition of Multidrug Resistance Protein 1 (MRP1/ABCC1)-Mediated Efflux
MK-571 is a potent inhibitor of Multidrug Resistance Protein 1 (MRP1), also known as ABCC1. medchemexpress.comsigmaaldrich.commedchemexpress.com This inhibition has been demonstrated across numerous studies, where MK-571 is used to block the efflux of MRP1 substrates and to investigate the transporter's role in chemoresistance. frontiersin.orgnih.govnih.gov For example, treatment with MK-571 can partially reverse resistance to the chemotherapeutic agent mitoxantrone (B413) in cells overexpressing MRP1 by increasing its intracellular accumulation. nih.govresearchgate.net
The inhibitory effect of MK-571 on MRP1 has been validated using various substrates. It blocks the efflux of fluorescent dyes like BCPCF and calcein (B42510) AM, which are used in functional assays to measure MRP1 activity. medchemexpress.comtandfonline.com In studies on glioblastoma cells, MK-571 enhanced the cell-killing effects of the MRP1 substrates vincristine (B1662923) and etoposide. frontiersin.org Similarly, in tumor cell lines with high MRP1 expression, MK-571 increased sensitivity to geldanamycin (B1684428) analogues by preventing their efflux. nih.gov
Inhibition of Multidrug Resistance Protein 2 (MRP2/ABCC2)-Mediated Efflux
MK-571 is also frequently used as an inhibitor of Multidrug Resistance Protein 2 (MRP2), or ABCC2, in research settings. nih.govnih.govsolvobiotech.com For instance, glyceollins were shown to inhibit MRP2-mediated transport with an activity similar to that of MK-571. nih.gov However, the selectivity and mechanism of MK-571 at MRP2 are more complex compared to MRP1. nih.govresearchgate.net
Some studies suggest that MK-571's inhibitory potency against MRP2 (Ki = 12.2 μM) is significantly lower than for other transporters. researchgate.net There is also evidence that in certain experimental systems, MK-571 may act as a substrate rather than a direct inhibitor of MRP2. researchgate.net Furthermore, its use in studying the transport of flavonoid conjugates is complicated by the finding that MK-571 can inhibit the phase II conjugation enzymes responsible for creating the transported metabolites (e.g., glucuronides and sulfates). nih.gov This means a reduction in efflux could be due to decreased metabolite formation rather than direct inhibition of the MRP2 pump. nih.gov In some assays, other compounds have demonstrated a better inhibitory effect on MRP2 than MK-571. semanticscholar.org
Table 2: Documented Inhibitory Activity of MK-571 on MRP/ABCC Transporters
| Transporter | Cell/System | Substrate(s) | MK-571 Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| MRP1/ABCC1 | MCF7 Cells | Mitoxantrone | 50 µM | Partially reversed resistance, increased drug accumulation | nih.govresearchgate.net |
| MRP1/ABCC1 | Glioblastoma Cells | Vincristine, Etoposide | Not Specified | Enhanced chemotherapy-induced cell death | frontiersin.org |
| MRP1/ABCC1 | A549, HL-60/ADR Cells | Geldanamycin analogues | Not Specified | Increased intracellular drug accumulation and sensitivity | nih.gov |
| MRP1/ABCC1 | Erythrocyte IOVs | BCPCF (fluorescent dye) | 2 µM | Decreased ATP-dependent BCPCF transport by 50% | tandfonline.com |
| MRP2/ABCC2 | Caco-2 Cells | Flavonol conjugates | 50-100 µM | Inhibited apical efflux, but also inhibited conjugation | nih.gov |
| MRP2/ABCC2 | Caco-2 Cells | CDF (fluorescent dye) | Not Specified | Inhibited CDF transport | nih.gov |
Inhibition of Multidrug Resistance Protein 4 (MRP4/ABCC4)-Mediated Efflux
MK-571 is a well-documented and potent inhibitor of Multidrug Resistance Protein 4 (MRP4), also known as ABCC4. medchemexpress.comresearchgate.net MRP4 is an efflux transporter responsible for pumping various molecules, including cyclic nucleotides, prostaglandins, and certain drugs, out of cells. researchgate.netpnas.org The inhibitory action of MK-571 on MRP4 has been demonstrated across numerous studies and cell types.
Research has established that MK-571 potently blocks the transport of MRP4 substrates. For instance, in HEK293 cells overexpressing MRP4, MK-571 effectively inhibits the efflux of antiviral agents like lamivudine (B182088) (LAM) and entecavir (B133710) (ETV), leading to their increased intracellular accumulation. spandidos-publications.com Similarly, it has been shown to block the transport of methotrexate (B535133) and folates, with studies identifying MK-571 as the most potent inhibitor of MRP4-mediated methotrexate transport. aacrjournals.org The inhibition is often dose-dependent. In MRP4-overexpressing cells, 25 µM of MK-571 significantly enhanced the cytotoxicity of arsenite by reducing its efflux from the cells. spandidos-publications.com
The inhibition of MRP4 by MK-571 is a critical mechanism underlying its ability to modulate intracellular signaling. MRP4 is a primary transporter for cyclic adenosine (B11128) monophosphate (cAMP), and its blockade by MK-571 prevents cAMP from being exported from the cell. nih.govnih.gov This leads to a rise in intracellular cAMP levels, a phenomenon observed in various cell types, including epithelial cells and fibroblasts. nih.govresearchgate.net The IC50 value for the inhibition of cAMP efflux from T84 epithelial cells by MK-571 has been reported as 9.1 ± 2 μM. nih.gov
Table 1: Documented Inhibitory Effects of MK-571 on MRP4/ABCC4
| Cell/System Type | Substrate(s) | Observed Effect | IC50 / Effective Concentration | Reference(s) |
| T84 Epithelial Cells | Cyclic AMP (cAMP) | Inhibition of efflux | 9.1 ± 2 μM | nih.gov |
| HEK293 cells | Methotrexate (MTX) | Complete inhibition of transport | 10 μM | aacrjournals.org |
| MRP4-overexpressing HEK293 cells | Arsenite (AsIII) | Increased cytotoxicity via efflux inhibition | 10-25 µM | spandidos-publications.com |
| HepG2.A64 cells | Lamivudine (LAM), Entecavir (ETV) | Enhanced intracellular drug concentration | 5 µM | spandidos-publications.com |
| Human MRP4 Vesicles | Dehydroepiandrosterone sulfate | Inhibition of transport | 0.736 ± 0.0837 µM | evotec.com |
Inhibition of Multidrug Resistance Protein 5 (MRP5/ABCC5)-Mediated Efflux
MK-571 also exhibits inhibitory activity against Multidrug Resistance Protein 5 (MRP5/ABCC5), another ABC transporter involved in the efflux of cyclic nucleotides, particularly cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net However, its potency against MRP5 is generally considered lower than its effects on other MRPs like MRP1 and MRP4. aacrjournals.org
Studies using HEK293 cells stably transfected with human MRP5 have shown that MK-571 can inhibit cyclic nucleotide efflux. nih.gov The compound is often used in research to probe the function of MRP5, although typically at higher concentrations. researchgate.net For example, research on the efflux of the fluorescein (B123965) derivative BCECF from MRP5-expressing HEK293 cells showed moderate inhibition by 25 µM of MK-571. tandfonline.com In contrast, other studies have noted that MK-571 had no effect on MRP5-mediated cGMP transport at concentrations up to 50 μM, highlighting a significant difference in its inhibitory profile compared to its potent action on MRP4. aacrjournals.org This suggests that while MK-571 can interact with MRP5, its utility as a specific and potent inhibitor for this particular transporter is limited. researchgate.netfrontiersin.org
Inhibition of Bile Salt Export Pump (BSEP)-Mediated Transport
Beyond the MRP subfamily, MK-571 has been shown to inhibit the Bile Salt Export Pump (BSEP/ABCB11). researchmap.jpresearchgate.net BSEP is a critical transporter located in the canalicular membrane of hepatocytes, responsible for the efflux of bile salts from the liver into the bile. uzh.ch Inhibition of BSEP can lead to the intracellular accumulation of cytotoxic bile salts, a mechanism implicated in drug-induced liver injury. researchmap.jpuzh.ch
In sandwich-cultured rat hepatocytes (SCRH), MK-571 demonstrated a concentration-dependent inhibition of BSEP-mediated transport of taurocholic acid. researchgate.net The inhibitory potential of MK-571 on rat Bsep was found to be comparable to its inhibition of Mrp2, with nearly complete inhibition observed at a concentration of 30 µM. researchgate.net Further studies in rat SCHs calculated an IC50 value of 5.5 ± 0.3 µM for MK-571 against Bsep. researchmap.jp This potent inhibition of BSEP underscores the compound's broad activity and its potential to interfere with critical hepatic functions.
Broad-Spectrum ABC Transporter Modulatory Effects
MK-571 is not a specific inhibitor and demonstrates a wide range of activity against multiple ABC transporters, making it a broad-spectrum modulator. nih.govspandidos-publications.com Originally identified as a potent inhibitor of MRP1, its effects are now known to extend to MRP2, MRP3, MRP4, MRP5, BSEP, and potentially others. researchgate.netresearchmap.jpuzh.chdiva-portal.org This lack of specificity is a crucial consideration in experimental settings, as effects attributed to the inhibition of one transporter may be confounded by the simultaneous inhibition of others. frontiersin.orgresearchgate.net
For example, MK-571 is a benchmark inhibitor for blocking MRP1-mediated drug transport. nih.govoaepublish.com It also inhibits MRP2, with an IC50 value of 8.86 ± 1.52 µM for the transport of estradiol (B170435) 17β-glucuronide in vesicle-based assays. evotec.com Its inhibition of multiple transporters can lead to complex biological outcomes. For instance, in cancer cells, its ability to block transporters like MRP1 can reverse multidrug resistance. nih.gov However, its broad-spectrum nature, including the inhibition of transporters in normal tissues, presents challenges for therapeutic applications due to potential side effects. frontiersin.org
Table 2: Summary of ABC Transporters Modulated by MK-571
| Transporter (Gene) | Common Substrate(s) | Inhibitory Potency (IC50 / Notes) | Reference(s) |
| MRP1 (ABCC1) | Leukotriene C4, Etoposide | Potent inhibitor; benchmark compound | nih.govoaepublish.com |
| MRP2 (ABCC2) | Estradiol 17β-glucuronide | 8.86 ± 1.52 µM | evotec.com |
| MRP4 (ABCC4) | cAMP, cGMP, Methotrexate | Potent inhibitor (e.g., 0.7-9.1 µM) | aacrjournals.orgnih.govevotec.com |
| MRP5 (ABCC5) | cGMP | Weak to moderate inhibitor; high concentrations required | aacrjournals.orgnih.govresearchgate.net |
| BSEP (ABCB11) | Taurocholic acid | Potent inhibitor (e.g., 5.5 µM) | researchmap.jpresearchgate.net |
Interactions with Intracellular Cyclic Nucleotide Homeostasis
By inhibiting ABC transporters, particularly MRP4 and MRP5, MK-571 directly interferes with the cellular efflux of the second messengers cAMP and cGMP. This action leads to their intracellular accumulation, thereby modulating a vast range of downstream signaling pathways.
Modulation of Cyclic AMP (cAMP) Levels
MK-571 significantly elevates intracellular cyclic AMP (cAMP) levels. researchgate.net The primary mechanism is the inhibition of MRP4-mediated cAMP efflux. nih.govnih.gov By blocking this transport, MK-571 effectively traps cAMP inside the cell, leading to its accumulation. In U937 leukemia cells, MK-571 inhibited cAMP efflux in a dose-dependent manner with an EC50 of approximately 30 µM. oncotarget.com
Interestingly, research indicates that MK-571 can also increase intracellular cAMP through an MRP-independent mechanism. nih.gov At concentrations higher than those needed to block MRP-dependent transport, MK-571 has been shown to directly inhibit the activity of cAMP-degrading enzymes known as phosphodiesterases (PDEs). nih.gov In T84 cell extracts, MK-571 inhibited total cAMP-PDE activity with an IC50 of 50 ± 5 μM. nih.gov This dual action—blocking efflux and preventing degradation—makes MK-571 a potent modulator of cAMP homeostasis. Even at a concentration of 20 μM, commonly used to block MRPs, MK-571 can cause a significant increase in isoproterenol-induced cAMP levels. nih.gov
Modulation of Cyclic GMP (cGMP) Levels
Similar to its effects on cAMP, MK-571 also increases intracellular levels of cyclic GMP (cGMP) by inhibiting its transport out of the cell via MRP4 and MRP5. nih.govahajournals.orgnih.gov This has been observed in multiple cell types, including fibroblasts and smooth muscle cells. researchgate.netahajournals.org
In MRP4-overexpressing NIH 3T3 cells, a 20 µM concentration of MK-571 led to a rapid increase in both cAMP and cGMP levels, though the effect was more pronounced for cAMP. researchgate.net In a study on obese mice with erectile dysfunction, treatment with MK-571 promoted a six-fold increase in cGMP levels in the corpus cavernosum, which restored smooth muscle relaxation and erectile function. nih.govresearchgate.net This effect was attributed to the accumulation of cGMP due to MRP inhibition. nih.gov However, in some contexts, such as in isolated pig bladder tissue stimulated with certain agents, MK-571 was found to reduce only the extracellular levels of cGMP without significantly altering intracellular concentrations, suggesting that its modulatory effects can be tissue- and context-dependent. physiology.org
Phosphodiesterase (PDE) Inhibition Research
MK-571 is primarily recognized as a potent inhibitor of multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP4, which are involved in the cellular efflux of various molecules, including cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov The biological activity of these second messengers is terminated not only by efflux but also by enzymatic degradation via phosphodiesterases (PDEs). nih.gov Research has shown that the inhibition of MRPs by MK-571 can lead to an accumulation of intracellular cAMP and cGMP, which in turn influences cellular processes such as smooth muscle relaxation. nih.govnih.gov
Studies on various tissues have demonstrated that MK-571 can potentiate the effects of established PDE inhibitors. In isolated pig bladders, the relaxation induced by PDE inhibitors like cilostazol, tadalafil, and sildenafil (B151) was significantly enhanced in the presence of MK-571. physiology.orgbvsalud.org Similarly, in mouse bladder, prostate, and urethra, MK-571 augmented the relaxation responses induced by agents that increase cAMP and cGMP. nih.gov For instance, when co-incubated with fenoterol (B1672521) or forskolin (B1673556) in bladder tissue, MK-571 led to significantly greater intracellular levels of cAMP. nih.gov Likewise, it increased the relaxation caused by sodium nitroprusside in the prostate and urethra, which was associated with higher intracellular cGMP levels. nih.gov
Interestingly, some research suggests that MK-571's effect on cyclic nucleotide levels may not be solely due to MRP inhibition. One study proposed that MK-571 may directly inhibit PDE activity. researchgate.net In mouse embryonic fibroblasts (MEFs), MK-571 was found to inhibit cAMP hydrolysis, suggesting a mechanism beyond the blockade of cellular extrusion. researchgate.net This dual action—blocking efflux via MRPs and potentially inhibiting degradation by PDEs—could synergistically increase the intracellular concentrations of cAMP and cGMP, thereby amplifying their downstream signaling effects. researchgate.netresearchgate.netarvojournals.org
Table 1: Research Findings on MK-571 and PDE-Related Mechanisms
| Tissue/Cell Model | Key Finding | Effect of MK-571 | Associated Cyclic Nucleotide | Reference |
| Pig Bladder | Potentiated relaxation induced by PDE inhibitors (cilostazol, tadalafil, sildenafil). | Enhanced relaxation | cGMP/cAMP | physiology.orgbvsalud.org |
| Mouse Bladder | Increased maximal relaxation response to isoprenaline/fenoterol and forskolin. | Increased intracellular levels of cAMP. | cAMP | nih.gov |
| Mouse Prostate & Urethra | Increased relaxation responses to sodium nitroprusside. | Increased intracellular levels of cGMP. | cGMP | nih.gov |
| Obese Mice Corpus Cavernosum | Reversed lower relaxing responses and restored erectile function. | Promoted a sixfold increase in cGMP levels. | cGMP | nih.gov |
| Mouse Embryonic Fibroblasts (MEFs) | Augmented intracellular cAMP levels in response to isoproterenol (B85558) stimulation. | Contributed to increased cAMP levels by inhibiting PDE activity. | cAMP | researchgate.net |
| Human Trabecular Meshwork (HTM) Cells | Induced cell relaxation and decreased actin stress fibers. | Significantly increased intracellular levels of cAMP and cGMP. | cAMP & cGMP | arvojournals.org |
Influence on Sphingosine-1-Phosphate (S1P) Release Mechanisms
Sphingosine-1-phosphate (S1P) is a critical lipid signaling molecule involved in numerous physiological processes, and its transport out of cells is mediated, in part, by ATP-binding cassette (ABC) transporters. karger.comnih.govmdpi.com MK-571, as an inhibitor of ABCC1 (MRP1) and ABCC4 (MRP4), has been instrumental in elucidating the role of these transporters in S1P release from various cell types. medchemexpress.commedchemexpress.comresearchgate.net
Research has demonstrated that MK-571 can block S1P secretion in several cell types. In mast cells, antigen-induced S1P secretion is an energy-dependent process that can be blocked by MK-571, indicating that ABCC1 family transporters are responsible for this export. karger.com Similarly, S1P release from human vascular endothelial cells is inhibited by MK-571. aimspress.comaimspress.com
The role of MK-571 in S1P release from platelets has also been investigated. Studies have shown that secretion of S1P from activated human platelets can be blocked by MK-571. researchgate.netashpublications.org Further research has specifically implicated MRP4 in this process; transport studies confirmed that MRP4 mediates the ATP-dependent transport of S1P, and this transport in platelet membrane vesicles was inhibited by MK-571. nih.govthieme-connect.com
The influence of MK-571 on S1P release from erythrocytes (red blood cells), the main source of plasma S1P, has yielded some conflicting results. nih.govnih.gov One study on hamster erythrocytes found that rewarming-induced S1P release was significantly reduced by MK-571 (an ABC-C1 inhibitor) and glyburide (B1671678) (an ABC-A1 inhibitor), suggesting a role for ABC transporters. pnas.org Another report also indicated that MK-571 could reduce the export of S1P from human erythrocytes to apolipoprotein M. mdpi.com However, a different study on rat erythrocytes found that S1P release was not affected by MK-571, suggesting that a novel, uncharacterized ATP-dependent transporter, rather than MRP1, was responsible for S1P export in that model. nih.govnih.gov These discrepancies may point to species-specific differences or the involvement of multiple, distinct transport mechanisms in erythrocytes. aimspress.com
Table 2: Effect of MK-571 on S1P Release from Various Cell Types
| Cell Type | Stimulus | Effect of MK-571 on S1P Release | Implicated Transporter(s) | Reference |
| Mast Cells | Antigen | Inhibition | ABCC1 (MRP1) | karger.commedchemexpress.com |
| Human Platelets | Agonist (e.g., PAR-1-AP, U46619) | Inhibition | ABCC4 (MRP4) | researchgate.netashpublications.orgnih.govthieme-connect.com |
| Human Vascular Endothelial Cells | Not specified | Inhibition | ABCC1 (MRP1) | aimspress.comaimspress.com |
| Hamster Erythrocytes | Ex vivo rewarming | Inhibition | ABC-C1 (MRP1) | pnas.org |
| Human Erythrocytes | Not specified | Inhibition | ABC Transporters (preference for ABCC1) | mdpi.com |
| Rat Erythrocytes | Constitutive release | No Inhibition | Novel ATP-dependent transporter (not MRP1) | nih.govnih.gov |
Exploration of Novel and Unanticipated Biological Interactions
Beyond its well-documented roles as a CysLTR1 antagonist and an MRP inhibitor, research has uncovered novel biological activities of MK-571. nih.govrndsystems.comtocris.com These findings highlight the compound's potential to interact with cellular pathways beyond those originally targeted.
Another area of novel exploration is the role of MK-571 in modulating cellular resistance to therapeutic agents. As an inhibitor of MRPs, which are known to efflux cytotoxic drugs from malignant cells, MK-571 has been shown in vitro to augment the effects of these agents. rndsystems.comtocris.com Furthermore, research into arsenic resistance has implicated MRP4 as a key contributor. The capacity of MRP4 to confer resistance to arsenite in HEK293 cells was confirmed by a dramatic decrease in the IC50 values for arsenite when the cells were treated with MK-571. spandidos-publications.com This suggests that MRP4 is a major mediator of arsenite efflux and that its inhibition by MK-571 can re-sensitize resistant cells. spandidos-publications.com
Table 3: Summary of Novel and Unanticipated Biological Interactions of MK-571
| Biological Interaction | Cell/System Model | Key Finding | Underlying Mechanism | Reference |
| Antiviral Activity | Hepatitis C Virus (HCV) in Huh7.5 cells | MK-571 inhibits HCV replication in a dose-dependent manner. | Antagonism of the CysLTR1 receptor, not MRP-1 inhibition. | nih.govasm.orgresearchgate.net |
| Modulation of Drug Resistance | Malignant cells (in vitro) | Augments the effects of cytotoxic agents. | Inhibition of MRP1-mediated drug transport. | rndsystems.comtocris.com |
| Reversal of Arsenic Resistance | HEK293 cells overexpressing MRP4 | Significantly decreased the IC50 of arsenite, overcoming resistance. | Inhibition of MRP4-mediated arsenite efflux. | spandidos-publications.com |
Table 4: Compound Names Mentioned in the Article
Advanced Analytical and Metabolic Research Applications of Mk 571 D6 Sodium Salt
Application as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. tandfonline.com MK-571-d6 is an ideal SIL-IS for the quantification of MK-571. Internal standards are essential for normalizing variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. cerilliant.comnih.gov By adding a known quantity of MK-571-d6 to each sample at the beginning of the analytical process, it experiences the same procedural losses and matrix effects as the analyte of interest, MK-571. cerilliant.comtexilajournal.com
The development of robust bioanalytical methods requires rigorous validation to ensure reliability. nih.gov The use of MK-571-d6 is integral to the validation of LC-MS/MS assays for quantifying cysteinyl leukotriene antagonists. Validation protocols assess several key parameters, including linearity, sensitivity, accuracy, precision, and recovery. nih.govd-nb.info
An exemplary LC-MS/MS method for a related class of compounds, validated using a stable isotopic internal standard, demonstrates typical performance criteria that would be expected for an assay using MK-571-d6. nih.gov The parameters include a defined lower limit of quantitation (LLOQ), a wide dynamic range, and high precision and accuracy. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Rationale |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Ensures the response of the instrument is proportional to the analyte concentration across a defined range. |
| Lower Limit of Quantitation (LLOQ) | Analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy of 80-120%. d-nb.info | Defines the lowest concentration that can be reliably quantified. nih.gov |
| Intra- & Inter-Day Precision (%CV) | ≤ 15% (except at LLOQ, where it is ≤ 20%). nih.gov | Measures the closeness of agreement between a series of measurements obtained from the same sample. d-nb.infonih.gov |
| Accuracy (% Bias) | Within ±15% of the nominal value (except at LLOQ, where it is ±20%). d-nb.info | Measures the closeness of the mean test results to the true concentration. |
| Recovery | Consistent, precise, and reproducible. d-nb.info | Assesses the extraction efficiency of the analytical method. |
The primary advantage of using MK-571-d6 as an internal standard is the significant enhancement of analytical precision and reproducibility. lcms.cz Bioanalytical methods are susceptible to variability from multiple sources, including inconsistencies in sample extraction, chromatographic injection volumes, and matrix-induced ion suppression or enhancement in the mass spectrometer. cerilliant.com Because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, the ratio of the analyte's signal to the internal standard's signal remains constant even if absolute signal intensities fluctuate. cerilliant.com This normalization corrects for analytical variability, leading to a marked reduction in the coefficient of variation (%CV) and improving the reliability of the quantitative results. d-nb.infolcms.cz
| Analytical Approach | Accuracy (% Deviation from Nominal Value) | RSD/CV (%) | Conclusion |
|---|---|---|---|
| Quantification by Area Response Only | Can differ by >60% | Often >50% | Prone to significant error due to uncorrected matrix effects and sample processing variability. lcms.cz |
| Quantification Using a Deuterated Internal Standard | Typically within ±15% | Usually <20% | Significantly improves accuracy and precision by normalizing for analytical variations. lcms.cz |
Investigation of Metabolic Fate and Biotransformation Pathways
Isotopically labeled compounds like MK-571-d6 are invaluable for studying the metabolic fate and biotransformation of drugs. The deuterium (B1214612) label acts as a stable, non-radioactive tracer that allows researchers to follow the parent compound and its metabolites through complex biological systems. By analyzing samples with mass spectrometry, molecules containing the deuterium label can be selectively detected and distinguished from endogenous compounds.
In vitro systems, such as liver microsomes, hepatocytes, and other cell-based assays, are commonly used to investigate the initial metabolic pathways of a drug candidate. When these systems are incubated with MK-571-d6, researchers can identify potential metabolites by searching for mass spectra that correspond to the deuterated compound undergoing specific enzymatic reactions (e.g., oxidation, hydrolysis, conjugation). The known mass shift of the deuterium tag simplifies the identification of these new molecular entities against the complex background of the in vitro matrix.
Following in vitro studies, the biotransformation of a compound is examined in pre-clinical animal models. Administering MK-571-d6 to these models allows for the comprehensive profiling of metabolites in various biological fluids and tissues, such as plasma, urine, and feces. This approach helps to create a complete picture of how the drug is processed, identifying major and minor metabolic pathways and providing insight into potential species differences in drug metabolism, which is a critical step in drug development. nih.gov
Pharmacokinetic Research in Animal Models
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. In such studies conducted in animal models, MK-571-d6 is used as the internal standard to accurately quantify the concentration of the administered, unlabeled MK-571 in plasma samples collected over time. nih.gov This precise quantification is fundamental to calculating key PK parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Research on the parent compound, MK-571, has shown that its disposition can be species-dependent. For instance, studies on its plasma protein binding revealed stereoselectivity that varied significantly among different mammalian species. nih.gov Such investigations rely on highly accurate bioanalytical methods, for which a deuterated internal standard like MK-571-d6 is indispensable.
| Binding Preference | Species |
|---|---|
| Greater binding of S-(+)-enantiomer | Human, Baboon, Monkey, Cow, Dog, Cat. nih.gov |
| Greater binding of R-(-)-enantiomer | Rat, Guinea pig, Sheep. nih.gov |
| No stereoselectivity | Rabbit, Hamster, Mouse. nih.gov |
This species-specific data underscores the importance of conducting detailed pharmacokinetic and metabolic studies in various preclinical models to better predict a drug's behavior in humans. nih.govnih.gov The use of MK-571-d6 in the supporting bioanalytical assays ensures that the data generated from these studies is both accurate and reliable.
Absorption, Distribution, and Elimination Studies
While specific pharmacokinetic data for MK-571-d6 Sodium Salt is not extensively available in the public domain, the pharmacokinetic profile of its non-deuterated counterpart, MK-571, has been studied. Research indicates that MK-571 is rapidly absorbed after oral administration, with peak plasma concentrations reached within one to two hours. nih.gov The disposition of MK-571's enantiomers has been shown to be dose-dependent, with the area under the curve (AUC) increasing disproportionately with higher doses, suggesting nonlinear kinetics. nih.gov The initial volume of distribution for both enantiomers is relatively small, indicating that the compound does not distribute extensively into tissues. nih.gov
The elimination of MK-571's enantiomers also differs, with the S(+) enantiomer being cleared more rapidly than the R(-) enantiomer. nih.gov Studies with the non-deuterated form provide a foundational understanding for anticipated studies with MK-571-d6 Sodium Salt, which is primarily intended for research and development purposes. theclinivex.com The incorporation of deuterium is a strategic modification intended to influence the metabolic pathways of the molecule, which in turn can alter its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov
Interactive Table: Reported Pharmacokinetic Characteristics of Non-Deuterated MK-571
| Parameter | Observation | Finding |
|---|---|---|
| Absorption | Rapid | Peak plasma concentrations at 1-2 hours post-oral administration. nih.gov |
| Kinetics | Nonlinear | AUC increases more than proportionally with increasing intravenous doses. nih.gov |
| Distribution | Limited | Apparent initial volume of distribution is less than 10 liters for both enantiomers. nih.gov |
| Elimination | Stereoselective | The S(+) enantiomer is cleared more rapidly than the R(-) enantiomer. nih.gov |
Impact of Deuteration on Pharmacokinetic Profiles
Elucidation of Efflux Transporter Activity in Drug Disposition Research
MK-571 is widely utilized in drug disposition research as an inhibitor of ATP-binding cassette (ABC) transporters, particularly the multidrug resistance-associated proteins (MRPs). targetmol.comselleckchem.com Its deuterated form, MK-571-d6 Sodium Salt, serves as a valuable tool in these studies, especially in methodologies involving mass spectrometry for precise quantification.
MK-571 has been demonstrated to be a potent, though not entirely specific, inhibitor of several efflux transporters. It is frequently used to investigate the role of MRPs in the cellular efflux of various substrates. nih.govnih.gov For instance, studies have shown that MK-571 can significantly inhibit the efflux of compounds transported by MRP1 and MRP2. nih.govnih.gov Research has demonstrated that at a concentration of 20 μM, MK-571 can cause a significant reduction in the efflux of specific MRP1 substrates, and this inhibition can be nearly complete at higher concentrations. nih.gov
However, it is important to note that MK-571 also exhibits inhibitory activity against other transporters, such as the Breast Cancer Resistance Protein (BCRP), and at higher concentrations, it can affect P-glycoprotein (P-gp) activity. researchgate.net This lack of complete specificity necessitates careful experimental design and interpretation of results when using MK-571 or its deuterated analogue to probe the function of a particular transporter. In many research settings, MK-571 is used at concentrations between 20 μM and 50 μM to achieve effective inhibition of MRP-mediated transport. nih.govaacrjournals.org
Interactive Table: Research Applications of MK-571 in Efflux Transporter Studies
| Transporter | Application | Concentration | Observed Effect |
|---|---|---|---|
| MRP1 | Inhibition of Calcein (B42510) AM transport | 25 μM | Complete inhibition observed in MRP1-transfected cells. nih.govaacrjournals.org |
| MRP1 | Inhibition of 5-carboxyfluorescein (B1664652) efflux | 20 μM | Significant inhibition (efflux reduced to 33.1%). nih.gov |
| MRP1 | Inhibition of 5-carboxyfluorescein efflux | 200 μM | Nearly complete obliteration of efflux (0.1%). nih.gov |
| MRPs | Inhibition of glucuronide conjugate efflux | 5 and 20 μM | Significant reduction in efflux excretion (46.8%–64.8%). nih.gov |
| MRP2 | General inhibitor in efflux studies | - | Widely used to demonstrate the role of MRP2 in cellular efflux. targetmol.com |
| BSEP | Inhibition of taurocholic acid efflux | ~30 μM | Almost complete inhibition in sandwich-cultured rat hepatocytes. researchgate.net |
Pre Clinical Research on Mk 571 D6 Sodium Salt in Disease Model Systems
Investigations in Inflammatory and Allergic Pathophysiology Models
MK-571 is recognized scientifically as a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, also known as CysLT1. medchemexpress.comnih.gov Cysteinyl leukotrienes are lipid mediators derived from arachidonic acid that play a significant role in inflammatory processes. nih.gov Their effects are mediated through CysLT receptors, which are implicated in various inflammatory conditions, including asthma and allergic rhinitis. nih.gov
Pre-clinical and early clinical models have demonstrated the efficacy of MK-571 in mitigating respiratory challenges. In studies involving both healthy and asthmatic subjects, MK-571 effectively inhibited LTD4-induced bronchoconstriction. nih.gov This suggests a crucial role for LTD4 in the narrowing of airways. Furthermore, in a study on exercise-induced bronchoconstriction in asthmatic subjects, intravenous administration of MK-571 markedly attenuated the narrowing of airways following exercise, indicating that LTD4 is a major mediator in this response. nih.govmanchester.ac.uk
In animal models of allergic asthma, MK-571 has been shown to inhibit key features of the condition. In a mouse model using ovalbumin to induce an allergic response, MK-571 suppressed pulmonary inflammatory cell infiltration, airway mucus production, and levels of ovalbumin-specific IgE in the serum. nih.gov
Research in rodent models has also explored the effects of MK-571 on pulmonary hypertension (PH). Studies indicate that MK-571 can contribute to the reversal of hypoxic pulmonary hypertension, offering protection to mice from the condition. medchemexpress.com
The role of cysteinyl leukotrienes extends to broader systemic inflammatory responses. nih.gov These mediators are involved in shock, allergic reactions, and plasma extravasation. nih.gov The systemic inflammatory response syndrome (SIRS) is a complex condition characterized by a dysregulated inflammatory response involving a cascade of inflammatory molecules known as cytokines. nih.govace-therapeutics.com While direct preclinical studies on MK-571 in comprehensive SIRS models are not extensively detailed in the provided results, its mechanism as a CysLT1 receptor antagonist targets a key pathway in inflammation. By blocking the action of cysteinyl leukotrienes, MK-571 can modulate processes that contribute to systemic inflammation. nih.gov
Multidrug Resistance Modulation in Experimental Oncology
Beyond its anti-inflammatory properties, MK-571 is a known inhibitor of the multidrug resistance protein 1 (MRP1), also identified as ABCC1. medchemexpress.comportico.org MRP1 is a member of the ATP-binding cassette (ABC) transporter superfamily, which functions as an efflux pump. portico.orgoaepublish.com In cancer cells, the overexpression of MRP1 can lead to the active removal of chemotherapeutic drugs, thereby reducing their intracellular concentration and effectiveness, a phenomenon known as multidrug resistance (MDR). portico.orgoaepublish.com
Pre-clinical studies have demonstrated that MK-571 can reverse MRP1-mediated resistance in various cancer cell lines. portico.org This reversal activity is dose-dependent, and even moderate modulation of resistance has been observed at lower concentrations. portico.org For example, in MRP1-overexpressing cell lines such as HL60/AR and GLC4/ADR, MK-571 has shown the ability to modulate resistance to vincristine (B1662923). portico.org Similarly, in a cisplatin-resistant lung cancer cell line (A549/DX) with high MRP1 expression, the resistance to cisplatin was restored when co-administered with MK-571, confirming the key role of MRP1 in this resistance. nih.gov
By inhibiting the efflux pump, MK-571 can enhance the effectiveness of various cytotoxic agents in cancer cells that overexpress MRP1. nih.gov In glioblastoma multiforme (GBM) cell lines, the presence of MK-571 led to an enhanced effect of vincristine and etoposide in reducing cell viability. nih.govelsevierpure.comscispace.com Specific inhibition of MRP1 significantly increased cell death induced by these two chemotherapy drugs. nih.govelsevierpure.comscispace.com It is noteworthy that both vincristine and etoposide are known substrates of MRP1. nih.gov The table below summarizes the observed effects in selected cancer cell lines.
| Cancer Cell Line | Chemotherapeutic Agent | Observed Effect with MK-571 | Reference |
|---|---|---|---|
| Glioblastoma Multiforme (GBM) | Vincristine, Etoposide | Enhanced reduction in cell viability; increased drug-induced cell death. | nih.govelsevierpure.comscispace.com |
| Cisplatin-Resistant Lung Cancer (A549/DX) | Cisplatin | Restored sensitivity to cisplatin. | nih.gov |
| MRP1-Overexpressing HL60/AR and GLC4/ADR | Vincristine | Modulation of drug resistance. | portico.org |
Studies in Other Pathophysiological Contexts
The dual activity of MK-571 as both a CysLT1 receptor antagonist and an MRP inhibitor has led to its investigation in other preclinical models.
In the context of virology, a study on the Hepatitis C virus (HCV) found that MK-571 could inhibit HCV replication in hepatoma cell cultures. nih.govresearchgate.net This antiviral effect was suggested to be related to its activity as a CysLT1 receptor antagonist rather than its inhibition of MRP1. nih.govresearchgate.net
Research has also explored its effects on smooth muscle contractility. A study on rat uterine tissue found that MK-571, in combination with isoproterenol (B85558), produced an inhibitory effect on uterine smooth muscle contractility. researchgate.net
Furthermore, in the field of oncology, beyond its role in reversing multidrug resistance, MK-571 has been investigated as a potential therapeutic agent for uveal melanoma. arvojournals.org In four different uveal melanoma cell lines, which were all found to express the CysLT1 receptor, MK-571 demonstrated a dose-dependent reduction in cell proliferation and viability, and it induced apoptosis. arvojournals.org
The table below summarizes findings in these other contexts.
| Disease Model/Context | Cell/Tissue Type | Key Finding | Reference |
|---|---|---|---|
| Hepatitis C Virus (HCV) Infection | Hepatoma cell cultures | Inhibited HCV replication, likely via CysLT1 receptor antagonism. | nih.govresearchgate.net |
| Uveal Melanoma | MP41, MP46, MEL270, OMM2.5 cell lines | Reduced cell proliferation and viability; induced apoptosis. | arvojournals.org |
| Smooth Muscle Contractility | Rat uterine smooth muscle | Inhibited contractility when combined with isoproterenol. | researchgate.net |
Hepatocellular Transport and Cholestasis Research
MK-571 is widely utilized in hepatobiliary research as a potent inhibitor of multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP2. These ATP-binding cassette (ABC) transporters are critical for the efflux of various substances, including bile acids and conjugated bilirubin, from hepatocytes into the bile canaliculi. The proper functioning of these transporters is essential for bile formation and the prevention of cholestasis, a condition characterized by the impairment of bile flow.
In pre-clinical models, MK-571 is used to simulate or study the mechanisms of drug-induced cholestasis. By blocking MRPs, researchers can investigate the downstream effects of impaired hepatocellular transport. nih.gov Interference with these transport systems can lead to the intracellular accumulation of toxic bile acids and other cholephilic compounds, a key event in the pathogenesis of cholestatic liver injury. medscape.com Studies using MRP inhibitors like MK-571 help elucidate the role of specific transporters in the development of liver pathology and provide a model for screening new drug candidates for their potential to cause cholestasis. nih.gov For example, research has demonstrated that inhibiting MRP4-mediated export with MK-571 can enhance the intracellular concentrations of antiviral agents in hepatocyte cultures, highlighting the transporter's role in drug disposition within the liver.
Exploration in Viral Replication Mechanisms (e.g., Hepatitis C Virus)
Unexpectedly, research into the Hepatitis C Virus (HCV) life cycle revealed a significant role for MK-571 as a viral replication inhibitor. frontiersin.orgfrontiersin.org While initially investigated for its effects as an MRP-1 inhibitor on the efficacy of anti-HCV drugs, studies found that MK-571 possessed its own anti-HCV activity. nih.gov
Further investigation in hepatoma cells (Huh7.5) harboring an HCV subgenomic replicon demonstrated that MK-571 inhibits HCV replication in a dose-dependent manner. frontiersin.orgnih.gov Crucially, this antiviral effect was determined not to be a result of its well-known MRP-1 inhibition. Other specific MRP-1 inhibitors, such as probenecid, had no effect on HCV replication. nih.govresearchgate.net Instead, the anti-HCV activity was linked to MK-571's original function as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist. frontiersin.orgfrontiersin.org The addition of other CysLTR1 antagonists or agonists completely reversed the antiviral effect of MK-571, confirming the involvement of this receptor in the HCV life cycle. nih.govresearchgate.net This discovery identified a previously unknown host-virus interaction essential for HCV replication. frontiersin.org
| Parameter | Value | Cell Model |
|---|---|---|
| 50% Effective Concentration (EC₅₀) | 9.0 ± 0.3 μM | Huh7.5 cells with genotype 1b replicon |
| Maximal RNA Reduction (at 50 μM) | ~11-fold | Huh7.5 cells with genotype 1b replicon |
Neurobiological System Research
In neurobiological research, MK-571 is primarily used as a pharmacological tool to investigate the role of MRPs and cysteinyl leukotriene receptors in the central nervous system (CNS). MRPs are expressed at the blood-brain barrier (BBB) and are involved in the efflux of a wide range of endogenous and exogenous substances, thereby limiting their accumulation in the brain. Inhibition of these transporters by MK-571 allows researchers to study their contribution to neuroinflammation and the transport of molecules across the BBB.
Cysteinyl leukotrienes and their receptors, such as CysLTR1, are implicated in inflammatory processes. nih.gov Neuroinflammation, the inflammatory response within the CNS, is a key component of many neurological disorders, including traumatic brain injury and neurodegenerative diseases. nih.govmdpi.com While direct pre-clinical studies detailing specific outcomes of MK-571-d6 Sodium Salt in neurobiological disease models are limited, its known function as a CysLTR1 antagonist makes it a relevant compound for investigating the pathways that link inflammation to neuronal damage. nih.gov By blocking CysLTR1, researchers can explore the impact of this signaling pathway on glial cell activation and the production of inflammatory mediators within the CNS. nih.gov
Cardiovascular and Smooth Muscle Function Models (e.g., Erectile Function)
MK-571 has been studied in models of cardiovascular and smooth muscle function, with significant findings in the context of erectile dysfunction. researchgate.net The intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that promotes smooth muscle relaxation and vasodilation, are partly regulated by the efflux action of MRP4 and MRP5. researchgate.netnih.gov
In a pre-clinical study using a mouse model of obesity-associated erectile dysfunction, a two-week treatment with MK-571 was evaluated. researchgate.net Obese mice exhibited significantly lower erectile function compared to lean mice. The study found that treatment with MK-571 completely restored erectile function. researchgate.netnih.gov This restoration was attributed to the inhibition of MRPs, which led to an accumulation of cGMP in the smooth muscle cells of the corpus cavernosum. researchgate.net Specifically, MK-571 treatment resulted in a sixfold increase in cGMP levels without altering cAMP levels. researchgate.netnih.gov This favored smooth muscle relaxation, a critical step for penile erection.
The functional outcome was measured by intracavernous pressure (ICP), a direct indicator of erectile response. The results showed that while ICP was approximately 50% lower in obese mice compared to lean controls, treatment with MK-571 fully reversed this deficit. researchgate.net
| Parameter | Lean Mice | Obese Mice (Untreated) | Obese Mice + MK-571 |
|---|---|---|---|
| Intracavernous Pressure (ICP) | Normal | ~50% Lower | Fully Reversed to Normal |
| Corpus Cavernosum cGMP Levels | Normal | Significantly Reduced | Sixfold Increase |
| Smooth Muscle Relaxation Response | Normal | Lowered | Completely Reversed |
Methodological Frameworks for Mk 571 D6 Sodium Salt Research
In Vitro Experimental Paradigms
In vitro studies are fundamental to elucidating the mechanisms of action of MK-571. These experiments, conducted in a controlled laboratory environment outside of a living organism, allow for precise investigation of the compound's effects at the cellular and molecular levels.
Cell-Based Efflux and Accumulation Assays
MK-571 is widely recognized as a potent inhibitor of Multidrug Resistance Protein 1 (MRP1), also known as ABCC1. medchemexpress.comthomassci.com Cell-based efflux and accumulation assays are crucial for characterizing this inhibitory activity. These assays typically involve the use of fluorescent substrates of MRP1, such as calcein (B42510) AM or fluorescein (B123965), in cell lines that overexpress the transporter. medchemexpress.comaacrjournals.org
In these experimental setups, cells are loaded with a fluorescent substrate. In the absence of an inhibitor, MRP1 actively pumps the substrate out of the cell, resulting in low intracellular fluorescence. When MK-571 is introduced, it blocks the efflux activity of MRP1, leading to the accumulation of the fluorescent substrate within the cells and a corresponding increase in fluorescence intensity. medchemexpress.com This change in fluorescence can be quantified using techniques like flow cytometry or fluorescence microscopy to determine the potency of MK-571 as an MRP1 inhibitor. medchemexpress.com For instance, studies have demonstrated that MK-571 can reverse MRP1-mediated drug resistance in cancer cell lines by inhibiting the efflux of chemotherapeutic agents. nih.govportico.org
Similar assays are employed to study the role of other MRPs, such as MRP4, in transporting cyclic nucleotides like cAMP. scirp.orgnih.gov For example, the inhibitory effect of MK-571 on MRP4-mediated efflux has been investigated using fluorescent cAMP analogs. scirp.org
Receptor Binding and Functional Assays
MK-571 was initially developed as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). nih.gov Receptor binding assays are employed to determine the affinity of MK-571 for the CysLT1 receptor. These assays often utilize radiolabeled ligands, such as [3H]LTD4, which compete with MK-571 for binding to membrane preparations from tissues or cells expressing the CysLT1 receptor, such as lung tissue or specific cell lines. nih.govfocusbiomolecules.com The concentration of MK-571 required to displace 50% of the radiolabeled ligand (IC50) is a measure of its binding affinity. nih.gov
Functional assays complement binding studies by assessing the physiological response to receptor activation or inhibition. Calcium mobilization assays are a common example. The CysLT1 receptor is a G-protein coupled receptor that, upon activation by its natural ligands (LTC4, LTD4, LTE4), triggers an increase in intracellular calcium levels. nih.gov In these assays, cells expressing the CysLT1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of a CysLT1 agonist leads to a measurable increase in fluorescence. The antagonistic effect of MK-571 is demonstrated by its ability to block this agonist-induced calcium mobilization. caymanchem.com
Reporter gene assays provide another method to assess the functional consequences of CysLT1 receptor antagonism. In this setup, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to CysLT1 receptor signaling. Inhibition of the signaling pathway by MK-571 results in a decrease in the expression of the reporter gene.
Enzymatic Activity Measurements
While the primary targets of MK-571 are MRP1 and the CysLT1 receptor, its effects on enzymatic activities have also been investigated. Some studies have explored the impact of MK-571 on phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. nih.gov In some cell systems, MK-571 has been observed to inhibit cAMP hydrolysis, suggesting a potential off-target effect on certain PDE isoforms. nih.gov These enzymatic activity measurements are typically performed using purified enzymes or cell lysates and involve quantifying the conversion of a substrate to a product in the presence and absence of the inhibitor.
Cell Proliferation, Viability, and Apoptosis Assessments in Cell Lines
The effects of MK-571 on cell fate are often investigated in the context of cancer research. As an inhibitor of MRP1, MK-571 can enhance the cytotoxicity of chemotherapeutic drugs in multidrug-resistant cancer cells. nih.gov Cell viability assays, such as the MTT or CCK-8 assay, are used to measure the number of living cells after treatment with MK-571 alone or in combination with other drugs. arvojournals.org
Cell proliferation assays, which can involve direct cell counting or the use of fluorescent dyes that label dividing cells, are used to determine if MK-571 affects the rate of cell division. arvojournals.orgresearchgate.net Studies in various cancer cell lines, including glioblastoma and uveal melanoma, have shown that MK-571 can reduce cell proliferation and viability. nih.govarvojournals.org
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. Assays to assess apoptosis include Annexin V/propidium iodide (PI) staining followed by flow cytometry. arvojournals.org This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Research has demonstrated that MK-571 can induce apoptosis in certain cancer cell lines. arvojournals.org
Isolated Organ and Tissue Preparations
Isolated organ and tissue preparations provide a bridge between cellular assays and in vivo studies. These ex vivo models allow for the investigation of the physiological effects of MK-571 in a more complex biological system while maintaining experimental control.
A classic preparation used to study the effects of MK-571 is the isolated guinea pig trachea. nih.govcaymanchem.com This tissue is rich in CysLT1 receptors and contracts in response to cysteinyl leukotrienes. In this setup, tracheal rings are suspended in an organ bath and their contractions are measured. MK-571's antagonistic effect is demonstrated by its ability to inhibit the contractions induced by CysLT1 agonists like LTD4. nih.govrndsystems.com The potency of MK-571 as an antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. apexbt.com Similar studies have been conducted using isolated human trachea and guinea pig ileum. nih.govapexbt.com
In Vivo Animal Model Methodologies
MK-571 has been extensively studied in animal models of asthma and allergic inflammation. nih.govdntb.gov.ua In these models, animals, often guinea pigs or mice, are sensitized to an allergen like ovalbumin to induce an asthmatic phenotype characterized by airway hyperresponsiveness, inflammation, and bronchoconstriction. apexbt.comnih.gov The efficacy of MK-571 is evaluated by its ability to antagonize bronchoconstriction induced by leukotrienes or allergens. nih.gov Parameters measured in these models include lung resistance and dynamic compliance, as well as the infiltration of inflammatory cells into the bronchoalveolar lavage fluid. caymanchem.comapexbt.com
In the context of cancer research, xenograft models are commonly used. In these models, human cancer cells, including those that are resistant to chemotherapy, are implanted into immunodeficient mice. nih.gov The effect of MK-571, often in combination with a chemotherapeutic agent, on tumor growth is then monitored over time. nih.gov These studies have provided evidence that MK-571 can sensitize resistant tumors to chemotherapy by inhibiting MRP1-mediated drug efflux. nih.gov
Other animal models have been used to investigate the role of MK-571 in conditions such as hypoxic pulmonary hypertension and erectile dysfunction. medchemexpress.comresearchgate.net In these models, physiological parameters like right ventricular systolic pressure, Fulton index (a measure of right ventricular hypertrophy), and intracavernous pressure are assessed to determine the effects of MK-571 treatment. researchgate.netmedchemexpress.com
Establishment of Relevant Pre-clinical Disease Models
The non-radioactive, deuterated form of MK-571, MK-571-d6 sodium salt, serves as a valuable tool in pre-clinical research, particularly in studies requiring a stable internal standard for mass spectrometry-based quantification. xaoinhibitor.comchemsrc.com While direct studies on MK-571-d6 sodium salt in disease models are primarily for analytical purposes, the extensive research on its non-deuterated counterpart, MK-571, informs its application. Pre-clinical disease models where MK-571 is investigated, and by extension where MK-571-d6 sodium salt would be used as a tracer or standard, predominantly include asthma and cancer.
In the context of respiratory diseases, asthma models are paramount. nih.govmdpi.com Rodent models, particularly in mice and rats, are frequently used to simulate allergic airway inflammation. d-nb.infonih.gov These models often involve sensitization and subsequent challenge with an allergen, such as ovalbumin, to induce a phenotype that mimics human asthma, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. d-nb.infonih.govcaymanchem.com In these models, MK-571 has been shown to inhibit antigen-induced bronchoconstriction and reduce inflammatory markers. nih.govcaymanchem.com For instance, in a mouse model of ovalbumin-induced asthma, MK-571 improved lung function and decreased levels of interleukin-4 (IL-4) and interleukin-5 (IL-5) in bronchoalveolar lavage fluid (BALF). caymanchem.com
Another significant area of research is cancer , specifically focusing on multidrug resistance (MDR). aacrjournals.orgfrontiersin.org The overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated protein 1 (MRP1), is a major mechanism by which cancer cells develop resistance to chemotherapy. aacrjournals.orgaacrjournals.org Pre-clinical models include cancer cell lines that overexpress these transporters and xenograft models in immunocompromised mice. frontiersin.orgspandidos-publications.com MK-571 is used in these models as an inhibitor of MRP1 to investigate its potential to reverse drug resistance and enhance the efficacy of chemotherapeutic agents. frontiersin.orgsigmaaldrich.com Studies have been conducted in various cancer cell lines, including glioblastoma, leukemia, and ovarian cancer, to assess the effect of MK-571 on the cellular accumulation and cytotoxicity of anticancer drugs. aacrjournals.orgfrontiersin.orgsigmaaldrich.com
Application of Deuterated Tracers for In Vivo Studies
The use of deuterated compounds like MK-571-d6 sodium salt as tracers in in vivo studies offers significant advantages, primarily due to the kinetic isotope effect (KIE). researchgate.net Deuterium (B1214612), being a stable, non-radioactive isotope of hydrogen, can be incorporated into a drug molecule, creating a deuterated analog. thefdalawblog.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for the deuterated compound, particularly in reactions involving the cleavage of this bond, such as those catalyzed by cytochrome P450 enzymes. researchgate.netinformaticsjournals.co.in
This altered metabolic stability can lead to changes in the pharmacokinetic profile of the drug, potentially resulting in a longer half-life and increased plasma concentrations compared to the non-deuterated version. thefdalawblog.cominformaticsjournals.co.in In the context of in vivo research, MK-571-d6 sodium salt can be used as a stable isotope-labeled internal standard for the accurate quantification of the non-deuterated MK-571 in biological samples using mass spectrometry. chemsrc.com This is crucial for pharmacokinetic and pharmacodynamic studies, allowing for precise measurement of drug concentrations in plasma, tissues, and other biological fluids.
Physiological Readouts and Biomarker Analysis in Animal Systems
In pre-clinical animal models, particularly those for asthma, the efficacy of compounds like MK-571 is evaluated through a variety of physiological readouts and biomarker analyses. nih.govnih.govcaymanchem.com These assessments provide quantitative measures of the compound's effects on disease pathology.
Physiological Readouts in Asthma Models: A primary physiological readout in asthma research is the measurement of airway hyperresponsiveness . This is often assessed by measuring changes in lung function in response to a bronchoconstrictor agent like methacholine. Parameters such as lung resistance (RL) and dynamic compliance (Cdyn) are recorded to quantify the degree of airway narrowing. medchemexpress.com In conscious, sensitized rats, MK-571 has been shown to dose-dependently inhibit the duration of antigen-induced dyspnea. medchemexpress.commedchemexpress.com
Biomarker Analysis in Asthma Models: Biomarker analysis in asthma models typically involves the examination of bronchoalveolar lavage fluid (BALF) and serum. nih.govcaymanchem.com
Cellular Infiltration: The BALF is analyzed for the total and differential cell counts, with a particular focus on eosinophils, which are key inflammatory cells in allergic asthma. d-nb.info
Cytokine Levels: Levels of key cytokines involved in the allergic inflammatory cascade, such as IL-4, IL-5, and IL-13, are measured in the BALF. caymanchem.com MK-571 has been demonstrated to decrease IL-4 and IL-5 levels in the BALF of asthmatic mice. caymanchem.com
Immunoglobulin E (IgE): Serum levels of allergen-specific IgE are a hallmark of allergic sensitization and are often measured as a biomarker of the allergic response. nih.gov
Proteomic Analysis: More advanced techniques involve proteomic analysis of the BALF to identify a broader spectrum of protein changes in response to treatment. Studies have shown that MK-571 can alter the BALF proteome in asthmatic mice, downregulating proteins such as chitinases (Ym1 and Ym2), lungkine, and surfactant protein-D. nih.gov
Table of Physiological Readouts and Biomarkers in Animal Models of Asthma:
| Parameter | Method of Measurement | Relevance to Asthma Pathophysiology | Effect of MK-571 |
|---|---|---|---|
| Airway Hyperresponsiveness (AHR) | Invasive or non-invasive plethysmography | Measures the exaggerated bronchoconstrictor response to stimuli, a key feature of asthma. | Inhibits antigen-induced bronchoconstriction. nih.gov |
| Eosinophil Infiltration | Differential cell count in BALF | Quantifies the influx of eosinophils into the airways, a hallmark of allergic inflammation. | Reduces eosinophil counts in BALF. nih.gov |
| Cytokine Levels (IL-4, IL-5) | ELISA or multiplex assays on BALF | Measures key Th2 cytokines that drive allergic inflammation and eosinophilia. | Decreases IL-4 and IL-5 levels in BALF. caymanchem.com |
| Serum IgE | ELISA on serum samples | Indicates the level of systemic allergic sensitization. | Inhibits the increase in serum ovalbumin-specific IgE. nih.gov |
| Mucus Production | Histological staining (e.g., PAS) of lung tissue | Assesses goblet cell hyperplasia and mucus hypersecretion, which contribute to airway obstruction. | Reduces airway mucus production. nih.gov |
In the context of multidrug resistance in cancer models, physiological readouts are primarily focused on assessing the reversal of drug resistance. This is often measured by determining the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic agent in the presence and absence of MK-571. A decrease in the IC50 indicates that MK-571 has sensitized the cancer cells to the effects of the chemotherapy drug. frontiersin.org Biomarker analysis in this context would involve measuring the intracellular accumulation of the fluorescent substrates of MRP1 or the chemotherapeutic drugs themselves. aacrjournals.org
Advanced Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like MK-571 and its deuterated analog, MK-571-d6 sodium salt, in complex biological matrices. nih.govnih.gov This technique offers high sensitivity, selectivity, and accuracy, making it indispensable for pharmacokinetic studies. veedalifesciences.com
The methodology involves several key steps:
Sample Preparation: Biological samples such as plasma, serum, or tissue homogenates are first processed to remove proteins and other interfering substances. nih.gov A common technique is protein precipitation using an organic solvent like acetonitrile, followed by centrifugation. chromatographyonline.com For more complex matrices, solid-phase extraction (SPE) may be employed to further purify the sample. nih.gov During this step, a known amount of the internal standard, MK-571-d6 sodium salt, is added to the sample. The internal standard is chemically identical to the analyte (MK-571) but has a different mass due to the deuterium atoms, allowing it to be distinguished by the mass spectrometer. chemsrc.com
Liquid Chromatography (LC) Separation: The extracted sample is then injected into a liquid chromatograph. The LC system uses a column packed with a stationary phase to separate the analyte and internal standard from other components in the sample based on their physicochemical properties, such as polarity. chromatographyonline.com This separation is crucial for reducing matrix effects and improving the accuracy of quantification. mdpi.com
Mass Spectrometry (MS/MS) Detection: After separation by LC, the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (MS/MS), specific precursor ions (the molecular ions of MK-571 and MK-571-d6) are selected and fragmented. chromatographyonline.com The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. nih.govchromatographyonline.com
The concentration of MK-571 in the original sample is determined by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard (MK-571-d6). chromatographyonline.com This method can achieve low limits of quantification, often in the picomolar to nanomolar range, which is essential for detecting the low concentrations of drugs often found in biological systems. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation and purity assessment of chemical compounds, including MK-571-d6 sodium salt. xaoinhibitor.com
For structural elucidation , NMR provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹³C NMR: Provides information about the different types of carbon atoms in a molecule.
2D NMR techniques: Such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing a complete picture of the molecular structure.
For purity assessment , NMR can be used to detect the presence of impurities in a sample. xaoinhibitor.com The integral of the signals in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrals of the signals from the main compound to those of any impurity signals, the purity of the sample can be determined. Quantitative NMR (qNMR) is a specific application of NMR that allows for the determination of the concentration of a substance in a solution with a high degree of accuracy and precision, using a certified reference material as an internal standard.
In the case of MK-571-d6 sodium salt, NMR would be used to confirm that the deuterium atoms have been incorporated at the correct positions in the molecule and to ensure that the sample is free from any residual starting materials or by-products from the synthesis.
Flow Cytometry for Cellular Transport and Viability Studies
Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. In the context of MK-571 research, flow cytometry is primarily employed for studying cellular transport and viability, particularly in the field of multidrug resistance in cancer. aacrjournals.orgnih.gov
Cellular Transport Studies: MK-571 is an inhibitor of the MRP1 transporter protein. medchemexpress.com Flow cytometry can be used to functionally assess the activity of MRP1 by measuring the efflux of fluorescent substrates from cells. A common method involves loading cells with a fluorescent dye that is a substrate for MRP1, such as calcein-AM or 5-carboxyfluorescein (B1664652) diacetate (CFDA). aacrjournals.orgnih.gov
The process is as follows:
Cells are incubated with the non-fluorescent precursor dye (e.g., calcein-AM), which readily diffuses into the cells.
Inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent dye (e.g., calcein) inside the cell.
In cells that express functional MRP1, the fluorescent dye is actively transported out of the cell, resulting in low intracellular fluorescence.
To assess the inhibitory effect of MK-571, cells are pre-incubated with the compound before the addition of the fluorescent dye. If MK-571 inhibits MRP1, the efflux of the dye will be blocked, leading to an increase in intracellular fluorescence, which is then quantified by the flow cytometer. nih.govnih.gov
The difference in fluorescence intensity between untreated and MK-571-treated cells provides a measure of MRP1 activity and the inhibitory potency of MK-571. froggabio.com
Cell Viability Studies: Flow cytometry is also used to assess cell viability and apoptosis (programmed cell death) in response to treatment with chemotherapeutic agents, both alone and in combination with MK-571. arvojournals.orgresearchgate.net
A common method is the Annexin V/Propidium Iodide (PI) assay :
Annexin V: Is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V is typically conjugated to a fluorescent dye (e.g., FITC).
Propidium Iodide (PI): Is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live cells but can enter cells with compromised membranes, such as late apoptotic or necrotic cells.
By staining cells with both Annexin V and PI, a flow cytometer can distinguish between four populations:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
This allows for the quantification of the extent to which MK-571 can enhance the apoptotic effects of chemotherapeutic drugs in cancer cells. arvojournals.orgresearchgate.net
Radioisotope Tracing Techniques
Radioisotope tracing techniques are instrumental in elucidating the biological interactions and transport mechanisms related to MK-571. These methods involve using molecules labeled with radioactive isotopes to track their path and fate within a biological system. Research on MK-571 has employed various radioisotopes to investigate its effects on receptor binding and transporter function.
An [125I]-labelled derivative of MK-571 was synthesized to serve as a useful tool for studying the leukotriene D4 (LTD4) receptor. This allows for direct monitoring of the compound's interaction with its target receptor.
In other studies, radioisotopes are used to label other molecules to observe how MK-571 affects their biological activity. For instance, to study eosinophil chemotaxis in guinea pigs, the eosinophils themselves were labeled with Indium-111 (111In) oxine. The administration of MK-571 was then shown to inhibit the chemotactic responses, demonstrating the compound's mechanism in a live model.
Furthermore, the influence of MK-571 on multidrug resistance-associated proteins (MRPs) has been investigated using radiolabeled probes. The transport of Technetium-99m-labeled mercaptoacetyltriglycine ([99mTc]MAG3), a substrate for MRP2 and MRP4, was examined in rats. The use of MK-571 in these studies helped to identify the specific roles of these transporters in renal secretion. Similarly, Positron Emission Tomography (PET) scans using 6-bromo-7-[11C]methylpurine were conducted in mice to assess MRP activity in various organs, with MK-571 used as an inhibitor to parse the contribution of these transporters.
| Radioisotope/Probe | Purpose of Study | Model System | Key Finding |
|---|---|---|---|
| [125I]-labelled MK-571 | Tool for LTD4 receptor studies. | In vitro | Synthesized as a direct probe for receptor binding. |
| 111In-oxine | To label eosinophils for in vivo chemotaxis studies. | Guinea Pigs | MK-571 inhibited antigen-induced eosinophil accumulation. |
| [99mTc]MAG3 | To investigate MRP2 and MRP4 transporter function. | Rats (Normal and MRP2-deficient) | Identified renal secretion of the probe via MRP2 and MRP4, which is inhibited by MK-571. |
| 6-bromo-7-[11C]methylpurine | PET imaging to assess MRP activity. | Mice | MK-571 altered the pharmacokinetics of the probe, indicating inhibition of MRPs in excretory organs. |
**5
Future Research Trajectories and Unanswered Questions
Discovery of Novel Targets and Off-Target Interactions
While MK-571 is well-established as a potent antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and an inhibitor of multidrug resistance-associated proteins (MRPs), particularly MRP1, emerging research suggests its activity is not limited to these targets. rndsystems.comcaymanchem.commedchemexpress.comsigmaaldrich.comnih.govselleckchem.com The exploration of these additional interactions is a significant trajectory for future studies.
One area of investigation is the compound's effect on other cellular signaling pathways and transporters. For instance, some commercial suppliers list potential, albeit less characterized, targets for MK-571 including Salt-inducible Kinase (SIK), sodium channels, and MAPKAPK2 (MK2), among others. medchemexpress.com Further research is required to validate these interactions and determine their biological relevance.
Additionally, unexpected antiviral activity has been observed. Research has shown that MK-571 can inhibit the replication of the Hepatitis C Virus (HCV). nih.gov This effect appears to be linked to its primary action as a CysLT1 antagonist rather than its MRP1 inhibitory function, as other specific MRP1 inhibitors did not produce the same antiviral effect. nih.gov This finding opens up a new field of inquiry into the role of the CysLT1 receptor in viral infections and the potential for developing MK-571 or similar compounds as antiviral agents. The precise mechanism by which CysLT1 antagonism interferes with HCV replication remains an important unanswered question. nih.gov
Future research should systematically screen MK-571-d6 Sodium Salt against a broad panel of receptors, enzymes, and ion channels to create a comprehensive interaction profile. This will not only uncover novel therapeutic possibilities but also provide a clearer understanding of potential off-target effects that could influence experimental outcomes.
Mechanistic Insights into Differential Transporter Inhibition Profiles
MK-571 is known to inhibit a range of ATP-binding cassette (ABC) transporters, including MRP1, MRP2 (ABCC2), and MRP4 (ABCC4). medchemexpress.comselleckchem.comtargetmol.com It has also been reported to affect the function of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). mdpi.com However, the degree of inhibition and the underlying molecular mechanisms can vary significantly between these transporters and across different species and tissues. nih.gov A key area for future research is to elucidate the structural and functional basis for these differential inhibition profiles.
For example, while MK-571 is a potent MRP1 inhibitor, its effect on other transporters can be less pronounced or species-specific. nih.goveur.nl Studies in crustaceans have shown that MK-571 effectively inhibits dye extrusion in the nervous system across multiple species, but its effect on the midgut gland transporters varies, suggesting tissue- and species-specific differences in transporter expression or inhibitor specificity. nih.gov In Caco-2 cells, a model for the human intestinal epithelium, MK-571 has been observed to inhibit not only the apical efflux of flavonoid conjugates via MRP2 but also the preceding conjugation reactions (phase-2 metabolism) themselves. targetmol.comnih.gov This suggests a more complex mechanism of action than simple transporter blockade.
Unanswered questions include:
What are the specific binding sites for MK-571 on different ABC transporters?
Is the inhibition competitive, non-competitive, or allosteric for each transporter? For the CysLT1 receptor, it acts as a competitive antagonist. medchemexpress.commerckmillipore.com
How do the stereoisomers of MK-571 differentially interact with various transporters?
What accounts for the observed species and tissue-specific differences in inhibition? nih.gov
Answering these questions will require a combination of structural biology techniques (like cryo-EM) to visualize the inhibitor-transporter complexes, detailed kinetic transport assays, and computational modeling.
Development of Advanced Deuterated Probes for Specific Research Questions
The incorporation of deuterium (B1214612) into molecules like MK-571 offers significant advantages for research, primarily by enhancing metabolic stability and providing a tool for specific analytical techniques. researchgate.netassumption.edu The development of next-generation deuterated probes based on the MK-571-d6 scaffold is a promising research direction.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can slow down metabolic processes that involve breaking carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. assumption.edu This has been exploited to improve the pharmacokinetic profiles of drugs. researchgate.net Advanced deuterated probes could be designed with deuterium atoms placed at specific sites predicted to be metabolically vulnerable, thereby creating even more stable versions for in vivo studies.
Furthermore, deuterated compounds are invaluable as internal standards for mass spectrometry and as probes in nuclear magnetic resonance (NMR) and nanoscale secondary ion mass spectrometry (NanoSIMS) imaging. nih.govnju.edu.cnunl.pt Future research could focus on synthesizing MK-571 analogues with specific deuteration patterns to:
Trace Metabolic Fates: Use NanoSIMS to visualize the subcellular distribution of the compound within tissues and cells at high resolution. nih.gov
Study Protein Dynamics: Employ deuterium solid-state NMR to probe the conformational changes in transporter proteins like MRP1 upon binding of the inhibitor. acs.org
Create Multifunctional Probes: Develop probes that are not only deuterated but also carry fluorescent tags or radioisotopes (e.g., ¹⁸F) to enable multimodal imaging, such as combining PET with metabolic tracking. nih.govresearchgate.net
The challenge lies in developing versatile and cost-effective synthetic methods to create these advanced, selectively deuterated probes. nju.edu.cnanr.fr
Integration with 'Omics' Technologies for Systems-Level Understanding
To fully comprehend the biological impact of inhibiting key targets like MRP1 and the CysLT1 receptor, future research must integrate the use of MK-571-d6 Sodium Salt with 'omics' technologies, including proteomics, metabolomics, and transcriptomics. This systems-level approach can reveal global cellular responses and uncover previously unknown pathways affected by the inhibitor.
By treating cells or model organisms with MK-571-d6 and subsequently analyzing the changes in the proteome, metabolome, or transcriptome, researchers can move beyond a single target and understand the broader network effects. For example:
Proteomics: Could identify compensatory upregulation of other transporters or changes in signaling pathways downstream of CysLT1 receptor blockade.
Metabolomics: Can reveal which endogenous metabolic pathways are most affected by the inhibition of MRP transporters, which are responsible for effluxing a wide range of conjugated metabolites.
Transcriptomics: May show changes in the gene expression of transporters, metabolic enzymes, or inflammatory mediators following treatment.
A study correlating basal gene expression with chemical sensitivity has already utilized MK-571 to help elucidate mechanisms of action. rndsystems.com Expanding this approach will provide a holistic view of the compound's effects. A significant unanswered question is how the cellular networks adapt to the chronic inhibition of these important physiological pathways, which has implications for long-term therapeutic strategies.
Exploration of Stereoisomeric Effects in Biological Systems
MK-571 possesses a chiral center and exists as two enantiomers: the R(-) and S(+) forms. nih.gov It is well-documented that these stereoisomers can have different biological activities and pharmacokinetic properties. nih.govduke.edunih.gov A critical area for future research is the detailed characterization of these stereoisomeric differences, particularly concerning the novel and off-target interactions of MK-571.
Early research surprisingly found that both the R(-) and S(+) enantiomers are biologically active as leukotriene D4 receptor antagonists, with the S(+) form being slightly more potent in vitro. duke.edunih.gov However, their in vivo behavior shows marked differences that are species-dependent. For example, the pharmacologically more active S-(+)-enantiomer is cleared much more rapidly than the R-(-)-enantiomer in rats. nih.gov Conversely, in dogs and monkeys, the R-(-)-enantiomer is cleared faster. nih.gov These differences in clearance were found to be inversely related to stereoselective plasma protein binding. nih.gov
The table below summarizes key reported differences between the MK-571 enantiomers.
| Feature | R(-) Enantiomer | S(+) Enantiomer | Species Context | Reference(s) |
| LTD4 Receptor Activity | Active | Slightly more active | In vitro | duke.edunih.gov |
| Plasma Protein Binding | Higher binding | Lower binding | Rat | nih.gov |
| Plasma Protein Binding | Lower binding | Higher binding | Dog, Monkey | nih.gov |
| Plasma Clearance | Slower | Faster (3.7x) | Rat | nih.gov |
| Plasma Clearance | Faster | Slower | Dog, Monkey | nih.gov |
| Oral Bioavailability | ~71% | ~75% | Rat | nih.gov |
Future studies utilizing the separated enantiomers of MK-571-d6 are needed to dissect their individual contributions to the various observed biological effects, including:
Understanding these stereoisomeric effects is crucial for designing more specific and effective therapeutic agents and for accurately interpreting research data obtained using the racemic mixture.
Q & A
Basic Research Question
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How can researchers design a robust literature review strategy for MK-571-d6 Sodium Salt?
Basic Research Question
Follow PRISMA guidelines for systematic reviews:
Database Selection : Prioritize PubMed, Embase, and SciFinder for chemical data.
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Grey Literature : Include conference abstracts and preprints while noting their non-peer-reviewed status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
